BenchChemオンラインストアへようこそ!

DL-2-Indanylglycine

PSMA Prostate Cancer Imaging Radioligand Therapy

DL-2-Indanylglycine is a rigidified Phe analog that reduces entropic binding penalties for improved GPCR/PSMA-targeted probe design. Use it to fine-tune tumor uptake vs. kidney clearance in PSMA imaging, engineer potent bradykinin B1/B2 antagonists with extended in vivo duration, or develop subtype-selective vasopressin receptor ligands. Ideal for SAR campaigns mapping aromatic binding pockets with precision.

Molecular Formula
Molecular Weight 191.3
Cat. No. B1579093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Indanylglycine
Molecular Weight191.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-2-Indanylglycine (CAS 16655-90-6): A Conformationally Constrained Non-Coded Amino Acid for Peptide Engineering and GPCR Probe Development


DL-2-Indanylglycine (α-amino-2,3-dihydro-1H-indene-2-acetic acid; C11H13NO2; MW 191.23) is a non-proteinogenic α-amino acid that functions as a conformationally constrained analog of phenylalanine. Its rigid indane side chain, formed by fusion of the phenyl ring to the α-carbon backbone, restricts rotational freedom around the χ1 and χ2 dihedral angles [1][2]. This constraint reduces the entropic penalty upon receptor binding compared to flexible phenylalanine, making it a valuable tool for probing ligand-receptor interactions and enhancing the potency and selectivity of bioactive peptides [3].

Why DL-2-Indanylglycine Cannot Be Replaced with Phenylalanine or Other Simple Analogs in Bioactive Peptide Synthesis


Substitution of DL-2-Indanylglycine with flexible phenylalanine or other non-constrained analogs leads to a loss of critical conformational pre-organization. In native peptides, free rotation of the phenyl ring in phenylalanine creates a high entropic penalty upon receptor binding [1]. The fused indane ring of DL-2-Indanylglycine locks the aromatic side chain into a restricted orientation, reducing this penalty and altering binding kinetics [2]. Furthermore, its unique geometry and stereoelectronic properties influence backbone conformation (e.g., propensity to induce β-turns) in ways that flexible analogs cannot replicate [3]. Therefore, using generic amino acids as replacements will result in peptides with significantly different—and typically inferior—affinity, selectivity, and functional activity at target receptors.

Quantitative Evidence of DL-2-Indanylglycine Differentiation vs. Closest Structural Analogs in Key Biological Systems


PSMA-Targeted Imaging Probe Affinity: 2-Indanylglycine (Igl) vs. 2-Naphthylalanine (2-Nal) vs. 3,3-Diphenylalanine (Dip)

In PSMA-targeted probes, replacing the 2-naphthylalanine (2-Nal) in PSMA-617 with 2-indanylglycine (Igl) to produce HTK01166 results in a 4.7-fold lower binding affinity (higher Ki), while replacement with 3,3-diphenylalanine (Dip) in HTK01167 yields a 20.9-fold lower affinity. This demonstrates that Igl offers an intermediate, tunable affinity profile distinct from the tight-binding 2-Nal and the weak-binding Dip, allowing researchers to modulate tumor uptake and kidney retention [1].

PSMA Prostate Cancer Imaging Radioligand Therapy

ACE Inhibitor Vascular Selectivity and Cough Incidence: Indanylglycine Moiety in Delapril vs. Proline Moiety in Captopril/Enalapril

Delapril, an ACE inhibitor prodrug containing an indanylglycine moiety, demonstrates superior vascular wall ACE inhibition and a 50% reduction in cough incidence compared to the proline-containing ACE inhibitors enalapril and captopril. Delapril is a more potent inhibitor of vascular wall ACE activity than enalapril or captopril [1]. In a clinical study, switching hypertensive patients with enalapril-induced cough to delapril resolved the cough in 6 out of 12 patients, reducing the overall cough incidence from 8% to 4% [1].

ACE Inhibitor Hypertension Adverse Drug Reaction

Bradykinin Antagonist Potency and In Vivo Duration: Indanylglycine-Containing Peptides vs. Earlier Generation Antagonists

Bradykinin antagonists incorporating α-(2-indanyl)glycine (Igl) at positions 5 and 7 exhibit nanomolar IC50 values at both B1 and B2 receptors and demonstrate high resistance to kininase degradation, resulting in very long in vivo action [1]. These properties contrast with earlier generation bradykinin antagonists that lacked constrained amino acids and suffered from short half-lives and limited potency. The indanylglycine-containing peptide B9430 (D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg) is a potent antagonist with prolonged activity [2].

Bradykinin Receptor Inflammation Pain

Vasopressin Receptor Functional Selectivity: Enantiomer-Dependent Antiuterotonic vs. Antipressor Activity

Arginine vasopressin analogs modified with α-2-indanylglycine (Igl) at position 2 display enantiomer-specific functional profiles. All analogs (both L-Igl and D-Igl) exhibit antiuterotonic activity. However, only the analogs containing D-Igl reveal antipressor properties [1]. This demonstrates that the stereochemistry of the indanylglycine residue can be exploited to achieve functional selectivity at vasopressin/oxytocin receptor subtypes.

Vasopressin Oxytocin GPCR

Conformational Pre-Organization: Reduced Entropic Penalty vs. Phenylalanine

In native peptides, free rotation of the phenyl ring in phenylalanine creates a high entropic penalty upon receptor binding. DL-2-Indanylglycine mitigates this by fusing the side chain to the backbone, locking the aromatic moiety into a restricted conformation [1]. This conformational constraint reduces the loss of conformational entropy upon binding, which can enhance binding affinity and specificity for receptors with well-defined aromatic binding pockets.

Peptide Engineering Drug Design Biophysics

Optimal Research and Industrial Applications for DL-2-Indanylglycine Based on Quantitative Evidence


Optimization of PSMA-Targeted Theranostic Probes for Prostate Cancer

Based on the intermediate PSMA binding affinity of Igl-containing probes (Ki = 5.74 nM) relative to 2-Nal (1.23 nM) and Dip (25.7 nM) [1], DL-2-Indanylglycine is ideally suited for structure-activity relationship (SAR) studies aimed at fine-tuning tumor uptake and kidney clearance in PSMA-targeted imaging and radioligand therapy. It enables the design of probes with potentially improved tumor-to-kidney contrast.

Development of Long-Acting Bradykinin Antagonists for Inflammatory Disease Models

The demonstrated ability of indanylglycine-containing peptides to confer high potency (nanomolar IC50) and extended in vivo duration due to kininase resistance [1] makes DL-2-Indanylglycine a key building block for synthesizing novel bradykinin B1/B2 receptor antagonists. These are valuable research tools for studying inflammation, pain, and vascular permeability.

Design of Enantiomer-Specific Vasopressin/Oxytocin Receptor Modulators

The enantiomer-dependent functional selectivity observed in vasopressin analogs—where D-Igl confers antipressor activity while L-Igl does not [1]—positions DL-2-Indanylglycine and its resolved enantiomers as critical components for developing subtype-selective ligands. These can be used to dissect the physiological roles of V1a, V2, and oxytocin receptors.

Peptide Engineering for GPCR Structure-Activity Relationship Studies

The conformational restriction imposed by the indane ring reduces the entropic penalty of binding compared to phenylalanine [1], making DL-2-Indanylglycine a preferred replacement for Phe residues in peptide SAR campaigns targeting GPCRs and other receptors with well-defined aromatic binding pockets. It enables more precise mapping of receptor subsite geometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-2-Indanylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.